molecular formula C18H16N2O5 B2448599 methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 306280-10-4

methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2448599
CAS No.: 306280-10-4
M. Wt: 340.335
InChI Key: DNROKXBEUNUVPV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a benzoate ester group, a pyrazole ring, and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable phenolic compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but lacks the pyrazole ring.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group but has a different core structure.

Uniqueness

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is unique due to the presence of both the pyrazole ring and the hydroxy-methoxyphenyl moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-7-8-14(15(21)9-13)17-16(10-19-20-17)25-12-5-3-11(4-6-12)18(22)24-2/h3-10,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNROKXBEUNUVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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